Diphenyl(1-phenylprop-1-en-2-yl)phosphane
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Overview
Description
Diphenyl(1-phenylprop-1-en-2-yl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and a 1-phenylprop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(1-phenylprop-1-en-2-yl)phosphane typically involves the reaction of diphenylphosphine with a suitable precursor such as 1-phenylprop-1-en-2-yl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(1-phenylprop-1-en-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or 1-phenylprop-1-en-2-yl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diphenyl(1-phenylprop-1-en-2-yl)phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of diphenyl(1-phenylprop-1-en-2-yl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A simpler phosphine compound with two phenyl groups bonded to phosphorus.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus and is widely used in organic synthesis.
Diphenyl(1-pyrenyl)phosphine: Similar structure but with a pyrene group instead of the 1-phenylprop-1-en-2-yl group.
Uniqueness
Diphenyl(1-phenylprop-1-en-2-yl)phosphane is unique due to the presence of the 1-phenylprop-1-en-2-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with simpler phosphine compounds.
Properties
CAS No. |
107394-76-3 |
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Molecular Formula |
C21H19P |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
diphenyl(1-phenylprop-1-en-2-yl)phosphane |
InChI |
InChI=1S/C21H19P/c1-18(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 |
InChI Key |
UJYYNNQPONHXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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